molecular formula C7H8INO B8146173 3-Iodo-6-methoxy-2-methylpyridine

3-Iodo-6-methoxy-2-methylpyridine

Cat. No.: B8146173
M. Wt: 249.05 g/mol
InChI Key: CSKMIEHDBKYHPR-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine, methoxy, and methyl groups on the pyridine ring makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-2-methylpyridine typically involves the iodination of 6-methoxy-2-methylpyridine. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which is crucial for its interaction with molecular targets. The methoxy and methyl groups can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-6-methoxy-2-methylpyridine is unique due to the combination of iodine, methoxy, and methyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-iodo-6-methoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMIEHDBKYHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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